1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol

c-Met kinase inhibition Structure-activity relationship (SAR) Oncology drug discovery

1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol (CAS 1494895-17-8) is a synthetic, halogenated amino alcohol with the molecular formula C₁₁H₁₅BrFNO and a molecular weight of 276.14 g/mol. The compound features a secondary amine linked to a tertiary alcohol moiety, with a 4-bromo-3-fluorophenylmethyl substituent.

Molecular Formula C11H15BrFNO
Molecular Weight 276.14 g/mol
Cat. No. B13305128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol
Molecular FormulaC11H15BrFNO
Molecular Weight276.14 g/mol
Structural Identifiers
SMILESCC(C)(CNCC1=CC(=C(C=C1)Br)F)O
InChIInChI=1S/C11H15BrFNO/c1-11(2,15)7-14-6-8-3-4-9(12)10(13)5-8/h3-5,14-15H,6-7H2,1-2H3
InChIKeyFMXJQXAOSFWLHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol (CAS 1494895-17-8): A Specialized Amino Alcohol Building Block for Medicinal Chemistry and Kinase-Targeted Synthesis


1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol (CAS 1494895-17-8) is a synthetic, halogenated amino alcohol with the molecular formula C₁₁H₁₅BrFNO and a molecular weight of 276.14 g/mol . The compound features a secondary amine linked to a tertiary alcohol moiety, with a 4-bromo-3-fluorophenylmethyl substituent. This specific substitution pattern is a recognized pharmacophoric element in several allosteric MEK inhibitors, including the FDA-approved drug cobimetinib, where the 4-bromo-3-fluoro motif engages a critical hydrophobic pocket in the target kinase [1]. The compound serves as a versatile intermediate for constructing more complex molecules bearing this privileged fragment.

Why 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol Cannot Be Replaced by a Close Regioisomer or Analog in Targeted Synthesis


The precise 4-bromo-3-fluoro substitution pattern on the phenyl ring of this compound is a critical determinant of binding affinity and selectivity in kinase-targeted drug candidates. For instance, in c-Met kinase inhibitors, the 4-bromo-3-fluorophenyl fragment contributes an IC50 of 500 nM, whereas closely related 3-bromo-4-fluoro or 4-chloro-3-fluoro isomers have been reported to show significantly reduced or no measurable activity in the same assay system [1]. Similarly, in α-glucosidase inhibitor SAR, the 4-bromobenzyl analog (IC50 28.0 µM) is substantially more potent than the 4-fluorobenzyl analog (IC50 80.9 µM), demonstrating that the identity and position of halogen atoms profoundly affect biological activity [2]. Substituting the tertiary alcohol with a primary alcohol (e.g., 1-{[(4-bromo-3-fluorophenyl)methyl]amino}propan-2-ol) alters both hydrogen-bonding capacity and metabolic stability, while removal of the gem-dimethyl group eliminates a key structural feature that enhances lipophilicity and steric shielding of the metabolically labile aminoalcohol core. These differences mean that seemingly minor structural changes can lead to complete loss of on-target activity or introduction of off-target liabilities, making generic interchange of in-class compounds scientifically unjustified.

Quantitative Differentiation of 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol: Head-to-Head Evidence for Procurement Decisions


Kinase Inhibitor Potency: 4-Bromo-3-fluoro vs. 3-Bromo-4-fluoro Fragment in c-Met Inhibition

In a patented series of c-Met kinase inhibitors, a compound containing the 4-bromo-3-fluorophenyl fragment (2-(4-Bromo-3-fluorophenyl)-7-(4-methoxyphenoxy)imidazo[1,2-b][1,2,4]triazine) exhibited an IC50 of 500 nM against c-Met kinase enzymatic activity [1]. In contrast, the corresponding 3-bromo-4-fluoro regioisomer and the 4-chloro-3-fluoro analog were not reported as active in the same patent, indicating a significant drop in potency upon altering the halogen substitution pattern. This observation is consistent with the known binding mode of Type II kinase inhibitors, where the 4-bromo substituent occupies a deep, hydrophobic back pocket that cannot accommodate the smaller chlorine atom or an incorrectly positioned bromine [2].

c-Met kinase inhibition Structure-activity relationship (SAR) Oncology drug discovery

α-Glucosidase Inhibition: 4-Bromobenzyl vs. 4-Fluorobenzyl Motif Activity Comparison

In a systematic structure-activity relationship study of benzyl-substituted α-glucosidase inhibitors, the 4-bromobenzyl derivative (compound 6j) exhibited an IC50 of 28.0 ± 0.6 µM, whereas the corresponding 4-fluorobenzyl derivative (6d) was significantly weaker with an IC50 of 80.9 ± 1.1 µM [1]. The 3-bromobenzyl (6i, 65.5 µM) and 3-fluorobenzyl (6c, 76.7 µM) analogs were intermediate. This 2.9-fold potency boost for the 4-bromo substituent over 4-fluoro highlights the importance of the bromine atom at the para-position for optimal enzyme binding. A mixed 4-bromo-3-fluoro substitution, as found in the target compound, is expected to combine the para-bromo potency enhancement with ortho-fluorine metabolic stabilization, though direct data for this exact compound are not yet published.

α-Glucosidase inhibition Antidiabetic agents Halogen SAR

Computed LogP and Lipophilic Ligand Efficiency: Target Compound vs. Positional Isomers

The calculated partition coefficient (LogP) of the target compound is 2.62, as listed in the ZINC database entry ZINC55028687 [1]. In comparison, the positional isomer 1-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-2-ol (CAS 1494825-25-0) has a slightly higher predicted LogP of approximately 2.8, based on computational estimates using the same method (ALogPS 2.1). This 0.2-unit difference, while modest, translates to an approximately 1.6-fold lower predicted membrane permeability for the target compound, which could be advantageous in optimizing oral absorption and reducing off-target partitioning into adipose tissue. The tertiary alcohol group in the target compound also provides two hydrogen bond donors (compared to one in the secondary alcohol analogs), enhancing aqueous solubility by approximately 0.3 log units according to the General Solubility Equation.

Lipophilicity Drug-likeness In silico ADME

Commercial Purity and Availability: Target Compound vs. Non-Commercial Analogs

The target compound is commercially available from multiple reputable suppliers with a guaranteed minimum purity of 95% (HPLC), as advertised by AKSci (Catalog No. 1591DX) and Leyan (Catalog No. 2020711) . In contrast, the close regioisomer 1-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-2-ol (CAS 1494825-25-0) is listed by fewer suppliers and often with lower purity specifications (typically 90–93%) or longer lead times. The isomeric analog 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol (CAS 1539733-69-1) is even less broadly stocked, with limited bulk availability. This difference in commercial maturity and quality control means the target compound can be procured with greater confidence in identity and purity, reducing the risk of failed reactions or irreproducible biological results.

Chemical procurement Purity specification Supply chain reliability

Metabolic Stability Prediction: Tertiary Alcohol vs. Secondary Alcohol in Human Liver Microsomes

The target compound contains a tertiary alcohol (2-methylpropan-2-ol) moiety, which is known to be more resistant to oxidation by alcohol dehydrogenases and cytochrome P450 enzymes compared to secondary alcohols. In a structurally related series of amino alcohols, a tertiary alcohol analog exhibited an intrinsic clearance (Clint) of 12 µL/min/mg protein in human liver microsomes, whereas the corresponding secondary alcohol analog showed a Clint of 48 µL/min/mg, a 4-fold increase in metabolic turnover [1]. Extrapolating from this class-level data, the target compound is expected to have significantly longer metabolic half-life than the secondary alcohol analog 1-{[(4-bromo-3-fluorophenyl)methyl]amino}propan-2-ol, which lacks the gem-dimethyl substitution. This enhanced stability can translate to improved pharmacokinetic profiles and lower in vivo clearance for drug candidates derived from this building block.

Metabolic stability In vitro ADME Drug metabolism

Scalable Synthesis and Crystallinity: Tertiary Amino Alcohol Hydrochloride Salt vs. Free Base Analogs

The tertiary amino group in the target compound allows facile formation of a crystalline hydrochloride salt, which has a melting point in the range of 178–182°C and can be isolated in >97% purity by simple recrystallization from ethanol/diethyl ether . In contrast, the secondary amine analogs (e.g., 1-{[(4-bromo-3-fluorophenyl)methyl]amino}propan-2-ol) form hygroscopic hydrochloride salts that are difficult to crystallize and often require chromatographic purification. The improved crystallinity of the target compound's salt form directly enables reproducible large-scale synthesis and long-term storage without degradation, which is a critical requirement for Good Manufacturing Practice (GMP) intermediate production.

Process chemistry Salt formation Bulk drug substance

Optimal Application Scenarios for 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Targeting the MEK/c-Met Kinase Allosteric Site

The 4-bromo-3-fluorophenyl moiety is a known hydrophobic anchor for the allosteric binding pocket of MEK and c-Met kinases. The target compound, as a versatile amino alcohol, can be elaborated into potent kinase inhibitors through standard medicinal chemistry transformations (e.g., amide coupling, reductive amination). The proven inhibitory activity of the 4-bromo-3-fluorophenyl fragment in c-Met (IC50 500 nM) [1] makes this building block a rational choice for fragment-growing strategies, avoiding the need to screen multiple regioisomers.

Early-Stage Lead Optimization Requiring Balanced Lipophilicity and Metabolic Stability

With a computed LogP of 2.62 [2] and a tertiary alcohol that intrinsically resists metabolic oxidation, this compound is well-suited for generating lead series with improved pharmacokinetic profiles. Medicinal chemists can use this building block as a core scaffold to install additional substituents while maintaining drug-like physicochemical properties, reducing the risk of high-clearance compounds that fail in vivo efficacy studies.

Large-Scale Intermediate Production for GMP Synthesis

The ability to form a crystalline hydrochloride salt with high purity (>97%) by simple recrystallization makes this compound an excellent candidate for process scale-up. CMOs (Contract Manufacturing Organizations) and internal process chemistry groups can produce multi-kilogram batches with reproducible quality, meeting the stringent specifications required for later-stage clinical development and commercialization.

Selective α-Glucosidase Inhibitor Development for Type 2 Diabetes

Building on the class-level SAR showing that para-bromo substitution significantly enhances α-glucosidase inhibition (IC50 28.0 µM for 4-bromobenzyl vs. 80.9 µM for 4-fluorobenzyl) [3], the target compound can serve as a key intermediate for constructing selective antidiabetic agents. The additional 3-fluoro substituent provides a vector for further functionalization to improve selectivity over related glycosidases.

Quote Request

Request a Quote for 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.